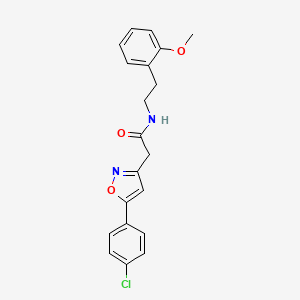
3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography can provide insights into the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of a compound can be influenced by its electronic structure and the presence of functional groups .Physical And Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties describe how a substance reacts with other substances .科学的研究の応用
Synthesis and Physical Properties
Research on tris(dialkylamino)cyclopropenium (TDAC) cations with bistriflamide anions has demonstrated the synthesis and characterization of compounds with varying alkyl groups. These studies explore the impact of molecular weight and symmetry on properties like melting points, viscosity, and thermal stability. Significant findings indicate that larger alkyl groups increase thermal stability, suggesting an associative decomposition mechanism. This research provides insights into the synthesis and physical behavior of fluoroalkyl compounds, relevant to understanding derivatives like 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol (Walst et al., 2015).
Chemical Reactions and Applications
Studies on the palladium-catalyzed cyclization of hexadienols to cyclopentadienes have shown that fluoroalkyl compounds can undergo efficient cyclization, improved by the presence of trifluoroacetic acid. This research provides a foundation for understanding the reactivity and potential synthetic applications of fluoroalkyl compounds, including those similar to 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol (Zair, Santelli-Rouvier, & S. Maurice, 1993).
Novel Synthetic Methods
Research on the synthesis of β-CF3/SCF3-substituted carbonyls through copper-catalyzed electrophilic ring-opening cross-coupling of cyclopropanols highlights innovative methods to introduce trifluoromethyl groups into carbonyl compounds. This demonstrates the versatility of fluoroalkyl groups in synthetic chemistry and their potential in creating compounds with unique properties (Li et al., 2015).
Reaction Mechanisms and Stability
The role of hexafluoroisopropan-2-ol (HFIP) in enhancing the oxidative strength of hypervalent iodine reagents for [2+2] cycloaddition reactions has been explored, highlighting the solvent's impact on the reactivity and stability of radical cations. This research sheds light on the complex interactions and mechanisms underlying the use of fluoroalcohols in synthetic chemistry, relevant to compounds like 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol (Colomer et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(cyclopentylamino)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7(13)5-12-6-3-1-2-4-6/h6-7,12-13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKWNOGFHXWHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

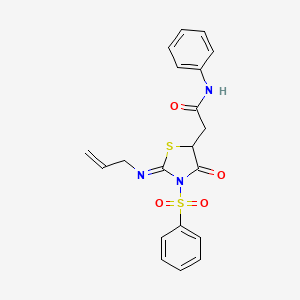
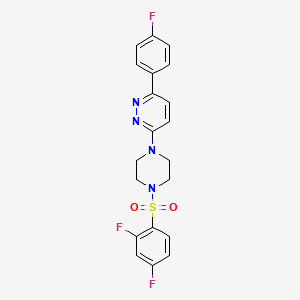
![N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide](/img/structure/B2962624.png)
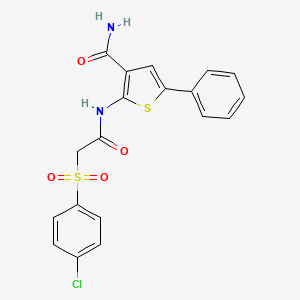
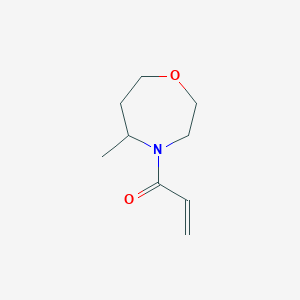



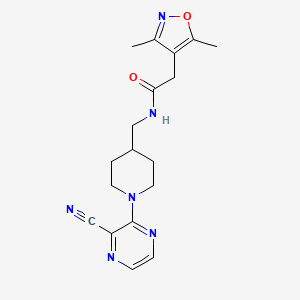
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962637.png)
![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)
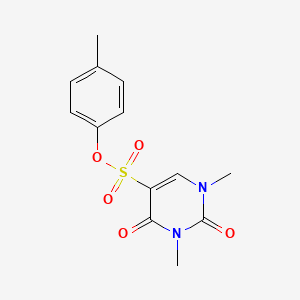
![7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2962640.png)
